Technical Guide: 4-(Methoxymethoxy)phenylboronic Acid
Technical Guide: 4-(Methoxymethoxy)phenylboronic Acid
Precision Handling, Stoichiometry, and Synthetic Utility in Cross-Coupling
Executive Summary
4-(Methoxymethoxy)phenylboronic acid (MMPBA) is a specialized organoboron reagent used primarily as a "masked" phenol in Suzuki-Miyaura cross-coupling reactions.[1] Unlike standard phenylboronic acids, MMPBA carries a methoxymethyl (MOM) ether group.[1] This moiety provides robust stability under the basic conditions of palladium-catalyzed coupling while remaining cleavable under mild acidic conditions, allowing for the late-stage introduction of hydroxyl groups in drug discovery scaffolds.
This guide addresses the critical physicochemical properties of MMPBA—specifically the ambiguity surrounding its molecular weight due to boroxine formation—and provides a self-validating protocol for its application.
Part 1: Physicochemical Profile & Molecular Weight Analysis[2]
The molecular weight of MMPBA is often a source of stoichiometric error in the laboratory due to the dynamic equilibrium between the boronic acid monomer and its dehydrated trimer (boroxine).
1.1 Core Specifications
| Property | Specification |
| IUPAC Name | [4-(Methoxymethoxy)phenyl]boronic acid |
| CAS Number | 162662-27-3 |
| Molecular Formula | |
| Exact Mass | 182.0750 Da |
| Molecular Weight (Monomer) | 181.98 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water.[1] |
1.2 The "Effective" Molecular Weight (The Boroxine Cycle)
Researchers must recognize that solid-state boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines).[1] Commercial samples of MMPBA are rarely 100% monomer; they exist as a mixture of monomer (
-
Monomer MW:
[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Trimer (Boroxine) MW:
(Equivalent to )[1]
Impact on Stoichiometry:
If a sample is 50% dehydrated (boroxine form), weighing it based on the monomer MW (
-
Best Practice: Assume the sample is the monomer for calculation purposes but use a slight excess (1.1–1.2 equiv) to account for variable hydration states, or determine "effective MW" via titration if precise stoichiometry is critical (e.g., GMP manufacturing).
Part 2: Strategic Utility (The MOM Advantage)
The Methoxymethyl (MOM) group is not merely a passive substituent; it is a strategic protecting group chosen for specific orthogonal stability.[1]
-
Base Stability: The MOM ether is stable to the hydroxide, carbonate, and phosphate bases typical of Suzuki-Miyaura, Heck, and Sonogashira couplings.
-
Acid Lability: Post-coupling, the MOM group can be cleaved using dilute mineral acid (HCl) or Trifluoroacetic acid (TFA) to reveal the free phenol.[1]
-
Chelation Prevention: Free phenols can poison Pd catalysts by forming phenoxides that coordinate tightly to the metal center.[1] Protecting the phenol as a MOM ether prevents this catalyst deactivation.[1]
Part 3: Visualization of Mechanisms
3.1 The Boroxine Equilibrium & Suzuki Catalytic Cycle
The following diagram illustrates the dehydration equilibrium that alters the effective molecular weight, alongside the catalytic cycle where the monomer enters the reaction.
Caption: The dynamic equilibrium between MMPBA monomer and trimer (top) and the entry of the hydrolyzed monomer into the Suzuki catalytic cycle (bottom).
Part 4: Experimental Protocol (Suzuki-Miyaura Coupling)
Objective: Couple MMPBA with an aryl bromide (Ar-Br) to form a biaryl ether, preserving the MOM group.
Safety: MOM-protected compounds are generally safe, but precursors (MOM-Cl) are carcinogenic.[1] Handle MMPBA with standard PPE.
4.1 Reagents & Stoichiometry[1]
-
Aryl Bromide (1.0 equiv): Limiting reagent.[1]
-
MMPBA (1.2 equiv): Excess accounts for potential deborylation or weighing errors due to boroxine content.[1]
-
Catalyst:
(3–5 mol%).[1] chosen for its resistance to oxygen and robustness.[1] -
Base:
(2.0 equiv).[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1] Water is mandatory to shift the boroxine equilibrium toward the reactive monomer.
4.2 Step-by-Step Workflow
-
Charge Reactor: In a reaction vial equipped with a stir bar, add the Aryl Bromide (1.0 mmol), MMPBA (218 mg, 1.2 mmol), and
(276 mg, 2.0 mmol). -
Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Checkpoint: Ensure the solid
is partially dissolved.[1] The water is critical for hydrolyzing any boroxine trimer present in the commercial MMPBA.
-
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.[1]
-
Catalyst Addition: Add
(25 mg, ~3 mol%) quickly under inert flow.[1] Cap the vial immediately. -
Reaction: Heat to 80°C for 4–12 hours.
-
Workup:
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The MOM group is stable on silica gel.[1]
Part 5: Troubleshooting & Quality Control
5.1 NMR Interpretation (QC of Reagent)
Before using an old bottle of MMPBA, run a
-
Monomer Signals: Look for the Boronic Acid
protons (broad singlet around 8.0 ppm).[1] -
MOM Group: The
singlet appears distinctively at ppm, and the methoxy at ppm. -
Boroxine: If the
signal is missing but the aromatic/MOM signals remain, the sample is dehydrated. It is still usable but requires water in the reaction solvent.[1]
5.2 MOM Deprotection (Post-Coupling)
To reveal the phenol:
-
Dissolve the coupled product in MeOH/THF (1:1).[1]
-
Add 6M HCl (5–10 equiv).[1]
-
Stir at RT for 1–2 hours.
-
Validation: The disappearance of the singlet at 5.2 ppm in NMR confirms deprotection.
References
-
PubChem. (2025).[1] 4-(Methoxymethoxy)phenylboronic acid - Compound Summary. National Library of Medicine.[1] [Link][1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Referencing stability of Methoxymethyl Ethers). [Link][1]
-
Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling. [Link][1][5][6]
Sources
- 1. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Methoxymethoxy)phenylboronic acid | CAS 162662-27-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. MOM Ethers [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemimpex.com [chemimpex.com]
